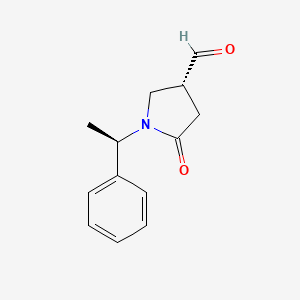
1-Cyclohexyl-3,4-dihydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclohexyl-3,4-dihydroisoquinoline is a chemical compound belonging to the class of isoquinoline derivatives Isoquinolines are a significant group of heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3,4-dihydroisoquinoline can be synthesized through various methods. One common approach involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) . Another method includes the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Bischler-Napieralski reaction remains a preferred method due to its efficiency and scalability .
化学反应分析
Types of Reactions: 1-Cyclohexyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Enantioselective reduction can produce chiral tetrahydroisoquinoline derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or trifluoromethanesulfonic anhydride (Tf₂O) are commonly used.
Reduction: Chiral hydride reducing agents or hydrogenation with a chiral catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Chiral tetrahydroisoquinoline derivatives.
Substitution: N-alkylated derivatives.
科学研究应用
1-Cyclohexyl-3,4-dihydroisoquinoline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including anticancer and neuroprotective properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
作用机制
The mechanism of action of 1-Cyclohexyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
1-Cyclohexyl-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its broad range of biological activities and applications in medicinal chemistry.
N-Aryl-3,4-dihydroisoquinoline Carbothioamide: Studied for its potential as a urease inhibitor.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Investigated for its anticancer properties.
属性
CAS 编号 |
65071-52-5 |
|---|---|
分子式 |
C15H19N |
分子量 |
213.32 g/mol |
IUPAC 名称 |
1-cyclohexyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C15H19N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h4-6,9,13H,1-3,7-8,10-11H2 |
InChI 键 |
WZCWRMABWXPISQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2=NCCC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



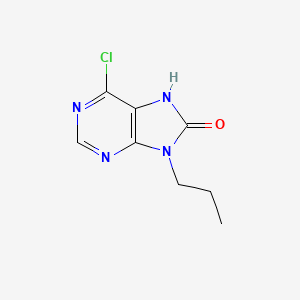
![6-Fluoro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11890815.png)
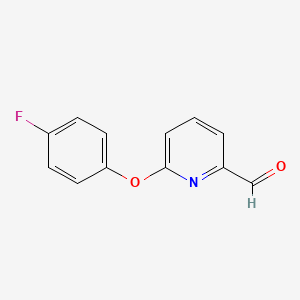
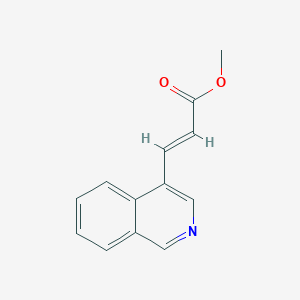

![8-Ethylisoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B11890842.png)
![2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane](/img/structure/B11890854.png)

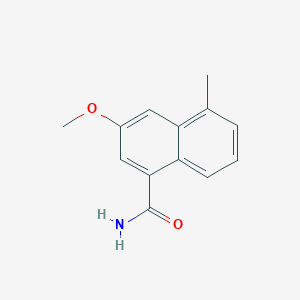

![4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one](/img/structure/B11890876.png)
